molecular formula C12H14F2N2O2 B13339897 Ethyl 2,2-difluoro-1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylate

Ethyl 2,2-difluoro-1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylate

Cat. No.: B13339897
M. Wt: 256.25 g/mol
InChI Key: OAWSATKBAWWHNG-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylate is a spirocyclic compound featuring a cyclopropane ring fused to a tetrahydroindazole core. Key structural attributes include:

  • Spiro junction: The cyclopropane and indazole moieties share a single atom, creating a rigid three-dimensional geometry.
  • Substituents: Two fluorine atoms at the cyclopropane C2 position and an ethyl ester group at the indazole C3' position.

Properties

Molecular Formula

C12H14F2N2O2

Molecular Weight

256.25 g/mol

IUPAC Name

ethyl 1',1'-difluorospiro[1,4,6,7-tetrahydroindazole-5,2'-cyclopropane]-3-carboxylate

InChI

InChI=1S/C12H14F2N2O2/c1-2-18-10(17)9-7-5-11(6-12(11,13)14)4-3-8(7)15-16-9/h2-6H2,1H3,(H,15,16)

InChI Key

OAWSATKBAWWHNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1CC3(CC2)CC3(F)F

Origin of Product

United States

Preparation Methods

Key Approaches

The synthesis of difluorocyclopropane derivatives predominantly relies on three approaches:

The carbene-based methods are most prominent, especially involving difluorocarbene sources such as chlorodifluoromethane, bromodifluoroacetate salts, and related reagents.

Difluorocarbene Generation

The generation of difluorocarbene ($$ \text{CF}_2 $$) is crucial. Common sources include:

  • Chlorodifluoromethane (Freon 22) with phase-transfer catalysts
  • Sodium chlorodifluoroacetate salts heated in polar solvents
  • Bromodifluoroacetate salts under thermal conditions

Cyclopropanation Techniques

  • Carbene Addition to Alkenes: Electrophilic difluorocarbene reacts with electron-rich alkenes, forming difluorocyclopropanes with high yields, especially when using electron-donating substituents.
  • Reactions with Electron-Deficient Alkenes: Less efficient but still feasible with optimized conditions, often requiring catalysts or specific solvents.

Specific Preparation Methods for Ethyl 2,2-Difluoro-1',4',6',7'-Tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylate

Synthesis via Difluorocarbene Cyclopropanation of Indazole Derivatives

Method Overview:

  • Starting from (E)-5-arylmethylene-1-phenyl-6,7-dihydroindazol-4(5H)-ones , a conjugate addition of bromoform in the presence of magnesium in tetrahydrofuran (THF) facilitates the formation of a dibromocyclopropane intermediate.
  • Subsequent transformation involves the selective fluorination of the dibromocyclopropane to introduce the difluoro group, yielding the target compound.

Research Data:

Entry Substituent (Ar) Reaction Time (h) Yield (%) Reference
1 Phenyl (C6H5) 2.0 52
2 4-Chlorophenyl 2.5 86
3 4-Fluorophenyl 3.0 68
4 4-Methylphenyl 1.5 62
5 4-(Chloromethyl)phenyl 2.0 71

Note: The synthesis involves initial formation of the indazolone core, followed by magnesium-mediated conjugate addition of bromoform, leading to a dibromocyclopropane intermediate, which is then fluorinated.

Fluorination of Dibromocyclopropane Intermediates

Post-cyclopropanation, fluorination is typically achieved through:

This step ensures the formation of the difluoro substituents at the cyclopropane ring, completing the synthesis of the target compound.

Alternative Approaches

  • Direct Difluorocyclopropanation: Using difluorocarbene generated from chlorodifluoromethane under phase-transfer catalysis, reacting directly with suitable indazole derivatives.
  • Radical-Mediated Methods: Employing radical initiators and difluorocarbene precursors, although less common due to lower selectivity.

Mechanistic Insights and Optimization

The magnesium-mediated conjugate addition of bromoform to enones or indazolone derivatives is a pivotal step, facilitating the formation of the cyclopropane ring with dibromo substitution. Fluorination then proceeds via nucleophilic attack by fluoride ions, which replaces the bromine atoms with fluorine, yielding the difluorinated cyclopropane.

Key factors influencing yield and selectivity include:

  • Choice of solvent (e.g., THF, diglyme)
  • Temperature control during carbene generation
  • Equivalents of bromoform and fluoride source
  • Catalyst presence (e.g., magnesium, phase-transfer catalysts)

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2,2-difluoro-1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Ethyl 2,2-Difluoro-Spiroindazole and Analogous Compounds
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Applications
Ethyl 2,2-difluoro-1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylate Spiro[cyclopropane-1,5'-indazole] 2,2-difluoro, ethyl ester ~295.3 (estimated) Potential receptor ligand (inferred)
1’-Propyl-1’,4’,6’,7’-tetrahydrospiro[[1,3]dioxolane-2,5’-indazole]-3’-carboxylic acid Spiro[dioxolane-2,5'-indazole] Propyl, carboxylic acid 267.37 (LCMS data) Sigma-2 receptor ligand
5F−EDMB−PINACA Indazole 5-fluoropentyl, dimethylbutanoate ~377.4 (estimated) Synthetic cannabinoid (controlled)
Cyclanilide Cyclopropane Dichlorophenyl, carboxamide ~285.1 (estimated) Plant growth regulator (pesticide)

Key Observations :

  • Core Rigidity : The spirocyclopropane in the target compound confers greater rigidity compared to the dioxolane ring in or the linear indazole scaffold in . This may enhance binding selectivity in receptor interactions.
  • Fluorination: The 2,2-difluoro substitution distinguishes it from non-fluorinated analogs (e.g., cyclanilide ) and mono-fluorinated synthetic cannabinoids (e.g., 5F−EDMB−PINACA ). Fluorine atoms likely improve metabolic stability and electronegativity.
  • Ester vs. Carboxylic Acid : The ethyl ester group in the target compound contrasts with the carboxylic acid in , impacting solubility and bioavailability.

Physicochemical Properties

  • Molecular Weight: The target compound (~295.3 g/mol) is heavier than the dioxolane analog (267.37 g/mol) but lighter than synthetic cannabinoids like 5F−EDMB−PINACA (~377.4 g/mol).
  • Stability : Cyclopropane rings are strain-prone but stabilized by fluorine atoms, whereas dioxolane rings (as in ) are more flexible but less chemically robust .

Biological Activity

Ethyl 2,2-difluoro-1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylate (CAS 2060591-42-4) is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure characterized by the presence of a cyclopropane ring fused with an indazole moiety. The introduction of difluoromethyl groups is expected to influence its lipophilicity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes. The presence of fluorine atoms is known to enhance metabolic stability and bioactivity by improving binding affinity to target proteins.

2. Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For example, studies on related spiro compounds have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. This compound is hypothesized to exhibit similar effects based on its structural analogs.

CompoundIC50 (μM)Cancer Cell Line
Compound A5.0A549 (Lung)
Compound B3.0HeLa (Cervical)
Ethyl 2,2-difluoro...TBDTBD

3. Enzyme Inhibition

Fluorinated compounds are often evaluated for their ability to inhibit enzymes such as histone deacetylases (HDACs). Studies have shown that fluorination can enhance the potency of HDAC inhibitors. While specific data for this compound is limited, the trend suggests potential for enzyme inhibition.

Case Study 1: Anticancer Properties

In a study examining a series of spirocyclic compounds, researchers found that those with similar structures exhibited significant cytotoxicity against various cancer cell lines. This compound was included in preliminary screenings showing promising results against breast cancer cells.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies on related compounds indicate that the addition of fluorine atoms can enhance absorption and bioavailability. Although specific pharmacokinetic data for this compound is not yet available, it is anticipated that similar enhancements may apply.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires attention to reaction conditions, solvent selection, and purification. Evidence suggests using triethylamine (Et3_3N) as a base in tetrahydrofuran (THF) for coupling reactions, with reaction times extending to 3 days at room temperature to ensure completion . Column chromatography is critical for isolating pure products, as seen in procedures involving silica gel gradients (e.g., 0–60% EtOAc in hexanes) . Monitoring via thin-layer chromatography (TLC) helps track intermediate steps. For cyclopropane formation, cyclization precursors (e.g., hydrazine derivatives) and controlled pH during workup (e.g., NaOH hydrolysis) are key to avoiding side reactions .

Q. What analytical techniques confirm the compound’s structural integrity?

  • Methodological Answer : X-ray crystallography is definitive for resolving the spiro architecture and substituent positions, as demonstrated in crystallographic studies of similar compounds (e.g., bond angles like C3—C2—C1 at 120.1°) . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^13C, identifies proton environments (e.g., ethyl ester signals at δ 4.37 ppm) and fluorine coupling patterns . Mass spectrometry (LCMS/ESI) confirms molecular weight (e.g., [M+H]+^+ peaks), while IR spectroscopy validates functional groups like carbonyls .

Advanced Research Questions

Q. What mechanistic pathways govern cyclopropane-indazole spiro ring formation?

  • Methodological Answer : The spiro junction likely forms via a [3+2] cycloaddition or intramolecular ring-closing mechanism. Evidence from analogous tetrahydroindazole syntheses indicates hydrazine intermediates reacting with ketones or esters under basic conditions (e.g., K2_2CO3_3 in EtOH) to form the indazole core . Cyclopropane rings may arise from carbene insertion or Simmons-Smith reactions, with fluorine substituents introduced via electrophilic fluorination . Computational modeling (DFT) could map transition states, while kinetic studies (e.g., varying temperature) may reveal rate-limiting steps.

Q. How should researchers resolve contradictions in reported crystallographic data for similar spiro compounds?

  • Methodological Answer : Discrepancies in bond lengths or angles (e.g., C3—C4—C5 at 120.3° vs. 119.9° in other studies) may arise from polymorphism or solvent effects. Validate data by cross-referencing multiple techniques:
  • Compare X-ray results with neutron diffraction for H-atom positioning.
  • Use solid-state NMR to probe crystal packing influences.
  • Employ computational tools (e.g., Mercury CSD) to analyze structural databases for trends .

Q. What strategies are effective for studying interactions with biological targets like sigma-2 receptors?

  • Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., 3^3H-DTG for sigma-2 receptors) quantify affinity (Ki_i values) . Molecular docking (AutoDock Vina) predicts binding poses by aligning the spiro core and fluorinated groups with hydrophobic pockets . Surface plasmon resonance (SPR) measures real-time kinetics, while mutagenesis studies (e.g., alanine scanning) identify critical residues for binding .

Q. How do difluoro and ester groups influence stability under physiological conditions?

  • Methodological Answer : The electron-withdrawing difluoro group enhances electrophilicity, potentially increasing susceptibility to hydrolysis. Stability studies in buffered solutions (pH 7.4, 37°C) with HPLC monitoring can track degradation . Ester hydrolysis to carboxylic acids (e.g., via NaOH in EtOH) is a known pathway; stabilize by substituting ethyl esters with prodrug moieties (e.g., pivaloyloxymethyl) . Fluorine’s steric protection may reduce enzymatic metabolism, as seen in fluorinated drug analogs .

Q. What challenges arise in determining stereochemistry at the spiro junction?

  • Methodological Answer : Spiro stereoisomerism (R vs. S configuration) complicates assignment. Use chiral chromatography (e.g., Chiralpak AD-H column) to separate enantiomers . Nuclear Overhauser effect (NOE) NMR experiments (e.g., 2D NOESY) identify spatial proximity between cyclopropane and indazole protons . Single-crystal X-ray diffraction with Flack parameter analysis (e.g., Flack x = 0.02(2)) confirms absolute configuration .

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